![molecular formula C13H14N4O4S B2499146 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide CAS No. 2034243-21-3](/img/structure/B2499146.png)

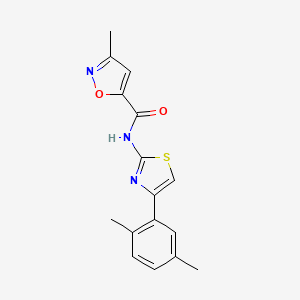

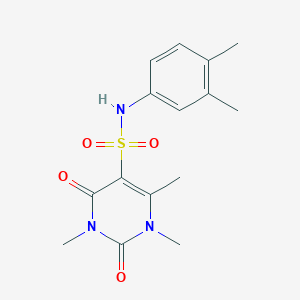

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

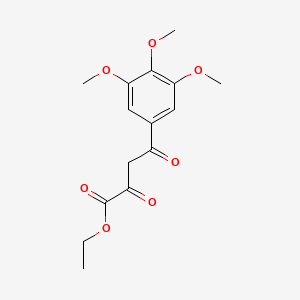

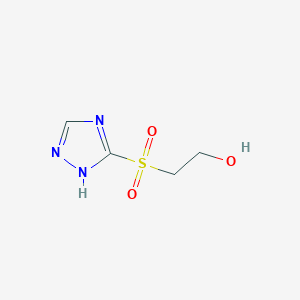

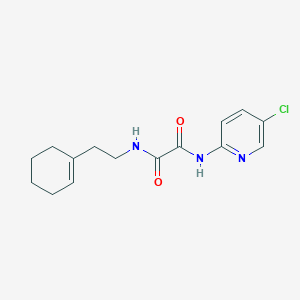

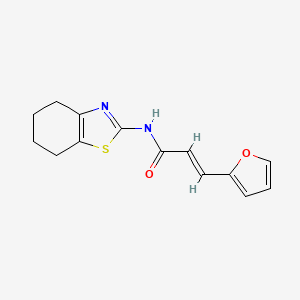

The compound N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide is a chemically synthesized molecule that likely exhibits a range of biological activities due to the presence of a thiadiazole core, which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiadiazole compounds typically involves the formation of Schiff's bases, which are then subjected to further chemical reactions to introduce additional functional groups or to cyclize the structure into the desired heterocyclic system. For example, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was achieved using microwave irradiation, which is a method known for its efficiency and reduced reaction times . Similarly, the synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides involved the reaction of amino-thiadiazoles with carboxychlorides in the presence of triethylamine . These methods could potentially be adapted for the synthesis of N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework. For instance, the synthesized compounds in the provided studies were confirmed by IR, NMR, and mass spectral studies . The molecular structure of the compound would likely be analyzed using similar methods to ensure the correct synthesis and to identify key structural features.

Chemical Reactions Analysis

Thiadiazole compounds can undergo various chemical reactions, depending on the substituents present on the thiadiazole ring and the surrounding functional groups. The papers describe the use of cyclization reactions to form fused triazolo-thiadiazoles and the use of dehydrosulfurization to form carboxamides . These reactions are indicative of the reactivity of thiadiazole derivatives and suggest that N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. While the papers do not provide specific data on the physical and chemical properties of the compounds synthesized, they do mention the evaluation of their biological activities . The compound would likely have its physical and chemical properties characterized to determine its suitability for further biological testing or pharmaceutical development.

科学的研究の応用

Synthesis Techniques and Applications

Innovative Synthesis Methods : Research highlights innovative synthesis techniques for thiadiazole derivatives, demonstrating the chemical versatility and potential for creating compounds with specific properties. For instance, Takikawa et al. (1985) outlined methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the chemical adaptability of thiadiazole compounds (Takikawa et al., 1985).

Antibacterial and Antimicrobial Properties : Several studies focus on the design and synthesis of thiadiazole derivatives with promising antibacterial and antimicrobial activities. Palkar et al. (2017) and Saeed & Mumtaz (2017) explore the synthesis of novel analogs demonstrating antibacterial activity, underscoring the potential of thiadiazole derivatives in addressing microbial resistance (Palkar et al., 2017); (Saeed & Mumtaz, 2017).

Anticancer Evaluation : Research also delves into the anticancer potential of thiadiazole derivatives. Studies like those conducted by Kamal et al. (2011) and Ravinaik et al. (2021) investigate the synthesis and evaluation of thiadiazole compounds for anticancer activity, highlighting the therapeutic prospects of these molecules (Kamal et al., 2011); (Ravinaik et al., 2021).

Novel Compound Synthesis and Biological Activities : The research showcases the synthesis of novel compounds and their diverse biological activities. For example, the work by Castelino et al. (2014) on the synthesis of novel thiadiazolotriazin-4-ones demonstrates the larvicidal and antibacterial properties of these compounds, suggesting their application in public health for mosquito control and bacterial infection management (Castelino et al., 2014).

特性

IUPAC Name |

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-8-6-10-11(17(3)22(19,20)16(10)2)7-9(8)15-13(18)12-4-5-14-21-12/h4-7H,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSYVPZJNUKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC=NO3)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)

![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)